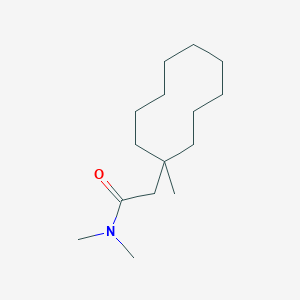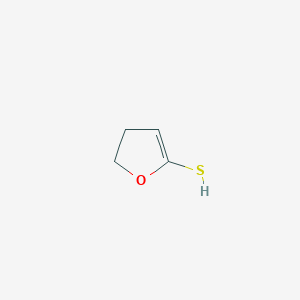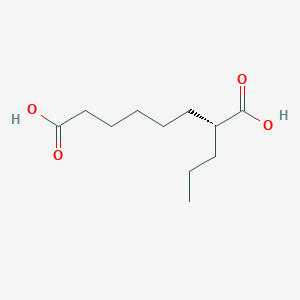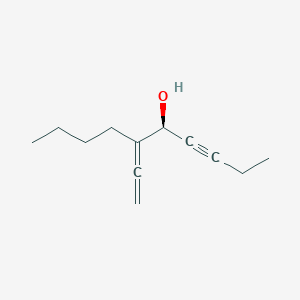![molecular formula C16H14O3S B14223380 3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid CAS No. 830328-29-5](/img/structure/B14223380.png)
3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and a sulfanylphenyl group attached to a methylprop-2-enoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid typically involves the following steps:
Formation of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through the hydroxylation of a phenyl ring using reagents such as hydrogen peroxide or other oxidizing agents.
Introduction of the Sulfanyl Group: The sulfanyl group can be added via a nucleophilic substitution reaction, where a thiol group (–SH) reacts with a halogenated phenyl compound.
Formation of the Methylprop-2-enoic Acid Backbone: This can be achieved through a series of reactions starting from a suitable precursor such as acrylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfanyl group can be reduced to form thiols or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenated phenyl compounds and nucleophiles such as thiols or amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the sulfanyl group can produce thiols.
科学的研究の応用
3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, or catalysts.
作用機序
The mechanism of action of 3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, the hydroxyphenyl group may interact with enzymes or receptors, while the sulfanyl group can modulate redox reactions or signaling pathways. The exact mechanism depends on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Hydroxyphenylacetic acid: Contains a hydroxyphenyl group but lacks the sulfanyl group.
4-Hydroxythiophenol: Contains a hydroxyphenyl and a thiol group but lacks the methylprop-2-enoic acid backbone.
Acrylic acid derivatives: Contain the methylprop-2-enoic acid backbone but lack the hydroxyphenyl and sulfanyl groups.
Uniqueness
3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid is unique due to the combination of its hydroxyphenyl, sulfanyl, and methylprop-2-enoic acid moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
830328-29-5 |
|---|---|
分子式 |
C16H14O3S |
分子量 |
286.3 g/mol |
IUPAC名 |
3-[4-(4-hydroxyphenyl)sulfanylphenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C16H14O3S/c1-11(16(18)19)10-12-2-6-14(7-3-12)20-15-8-4-13(17)5-9-15/h2-10,17H,1H3,(H,18,19) |
InChIキー |
SNZARTUPNSGRRG-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=C(C=C1)SC2=CC=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)



![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)

![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)

![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)

